MTX-211 -

MTX-211

Catalog Number: EVT-275718
CAS Number:
Molecular Formula: C20H14Cl2FN5O2S
Molecular Weight: 478.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MTX-211 is a first-in-class dual inhibitor of epidermal growth factor receptor (EGFR) and phosphoinositide-3 kinase (PI3K) signaling pathways. [, , ] It exhibits a compelling pharmaceutical profile and has shown potential in enhancing the effectiveness of mitogen-activated protein kinase kinase (MEK) inhibitor therapy. [, , ] MTX-211 demonstrates low micromolar potency against a range of primary cancer models. []

Mechanism of Action
  • Dual Inhibition of EGFR and PI3K: MTX-211 potently and selectively inhibits both EGFR and PI3KA. [] This dual inhibition disrupts crucial signaling pathways involved in tumor cell proliferation, survival, and resistance to therapies. [, , , ]
  • Synergy with MEK Inhibitors: MTX-211 demonstrates significant synergy when combined with MEK inhibitors like trametinib. [, ] This synergy is believed to stem from MTX-211's ability to suppress the compensatory activation of HER3, a mechanism employed by cancer cells to evade MEK inhibition. []
  • Inhibition of GSH Synthesis: Research indicates that MTX-211 inhibits the synthesis of glutathione (GSH) by promoting the degradation of the NRF2 protein. [] MTX-211 facilitates the binding of Keap1 and NRF2, leading to NRF2 ubiquitination and subsequent degradation. [] This downregulates GCLM, an enzyme crucial for GSH synthesis, ultimately lowering intracellular GSH levels and increasing reactive oxygen species (ROS). [] As GSH is a vital antioxidant, its depletion contributes to MTX-211's anticancer effects.
Physical and Chemical Properties Analysis

The provided literature does not provide detailed information on the physical and chemical properties of MTX-211. One study mentions that it has ">70% oral bioavailability." []

Applications
  • Targeting KRAS and BRAF Mutant Cancers: MTX-211 has demonstrated preclinical activity against colorectal cancers harboring KRAS and BRAF mutations. [] These mutations are often associated with resistance to conventional therapies, highlighting the need for novel treatment strategies.
  • Overcoming Resistance Mechanisms: The dual inhibition of EGFR and PI3K by MTX-211 shows potential in overcoming resistance mechanisms that limit the efficacy of EGFR-targeted therapies. [] This is particularly relevant in cancers where these pathways play a significant role in driving tumor growth and survival.
  • Combination Therapy: The synergistic effects observed when MTX-211 is combined with MEK inhibitors suggest its potential in combination therapy approaches. [, ] This strategy could lead to improved treatment outcomes, especially in cancers where single-agent therapies are often insufficient to achieve durable responses.
  • Bladder Cancer Treatment: Studies have demonstrated the efficacy of MTX-211 in inhibiting bladder cancer cell proliferation and inducing apoptosis in both in vitro and in vivo models. [] This highlights its potential as a therapeutic option for bladder cancer.
Future Directions
  • Resistance Mechanisms: Investigating potential mechanisms of resistance to MTX-211. Understanding how resistance develops will be essential for developing strategies to overcome it and improve long-term treatment success. []

Methotrexate

Compound Description: Methotrexate (MTX) is an anti-metabolite and immunosuppressive drug widely used to treat various cancers and autoimmune diseases, including rheumatoid arthritis []. It works by inhibiting dihydrofolate reductase, an enzyme crucial for DNA synthesis and cell division.

Trametinib

Compound Description: Trametinib is a selective inhibitor of MEK1 and MEK2 kinases, crucial components of the MAPK signaling pathway, often dysregulated in cancer []. It's used clinically to treat various cancers, including melanoma and lung cancer.

Relevance: Research demonstrates a synergistic antitumor effect when MTX-211 is combined with trametinib, particularly in KRAS mutant colorectal and pancreatic cancer models [, ]. MTX-211's ability to inhibit EGFR and PI3K signaling, combined with trametinib's MEK inhibition, effectively targets multiple nodes within the MAPK pathway, enhancing therapeutic efficacy and potentially overcoming resistance mechanisms.

Glutathione (GSH)

Compound Description: Glutathione (GSH) is a tripeptide antioxidant crucial in protecting cells from oxidative stress and maintaining redox homeostasis []. It plays diverse roles in cellular processes, including detoxification, immune response, and cell proliferation.

Relevance: Studies indicate that MTX-211 inhibits intracellular GSH synthesis, leading to decreased GSH levels and increased reactive oxygen species (ROS) []. This GSH depletion contributes to MTX-211's antitumor effects, suggesting a potential mechanism for its efficacy in bladder cancer.

Properties

Product Name

MTX-211

IUPAC Name

N-[2-chloro-5-[4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]pyridin-3-yl]methanesulfonamide

Molecular Formula

C20H14Cl2FN5O2S

Molecular Weight

478.3 g/mol

InChI

InChI=1S/C20H14Cl2FN5O2S/c1-31(29,30)28-18-7-12(9-24-19(18)22)11-2-5-17-14(6-11)20(26-10-25-17)27-13-3-4-16(23)15(21)8-13/h2-10,28H,1H3,(H,25,26,27)

InChI Key

GUYKCXXNIKKSBC-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1=C(N=CC(=C1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

MTX-211; MTX211; MTX 211.

Canonical SMILES

CS(=O)(=O)NC1=C(N=CC(=C1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.